1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide
説明
特性
IUPAC Name |
2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDNPBRMBBSFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential FGFR inhibitor for cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. As a result, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
類似化合物との比較
Comparison with Structural Analogues
Anticancer Derivatives
- 1-(Arylsulfonyl)-4-morpholino-1H-pyrrolo[2,3-b]pyridine (6a-h): These derivatives exhibit potent anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.8–3.2 µM. The morpholino group enhances solubility and kinase selectivity, as demonstrated in molecular docking studies targeting EGFR and VEGFR-2 .
- 1-(Arylsulfonyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine (7a-g): Substitution with a methylpiperazinyl group improves blood-brain barrier penetration, making these compounds candidates for CNS malignancies. IC₅₀ values are comparable to morpholino analogues (1.1–3.5 µM) .
Kinase Inhibitors
- 1H-Pyrrolo[2,3-b]pyridine-1-sulfonamide, N,N-dimethyl-3-(2,2,2-trifluoroacetyl)- (CAS 1032649-94-7) :
The trifluoroacetyl group increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) and enhances inhibitory activity against GSK-3β (IC₅₀ = 12 nM) compared to the parent sulfonamide (IC₅₀ = 45 nM) . - 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives (Example 2, ) :
These compounds show high affinity for nicotinic acetylcholine receptors (Ki = 8 nM), highlighting the role of halogenation in modulating receptor selectivity .
Physicochemical Properties
- LogP and Solubility : The trifluoroacetyl derivative (LogP = 2.8) exhibits improved lipid solubility over the parent sulfonamide (LogP = 1.2), enhancing membrane permeability .
- Halogenation Effects : Bromo-substituted derivatives (e.g., 5-bromo-1-methyl) show reduced solubility but increased electrophilicity, favoring covalent binding to kinase active sites .
生物活性
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications.
The primary mechanism of action for 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide involves inhibition of FGFR. By binding to the tyrosine kinase domain of FGFR, the compound disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced migration and invasion capabilities.
Pharmacological Profile
Research indicates that this compound exhibits significant anti-cancer properties. A study highlighted its effectiveness against various cancer cell lines by demonstrating a dose-dependent inhibition of cell proliferation. The compound's selectivity for FGFR over other kinases enhances its therapeutic potential while minimizing off-target effects .
Case Studies
- In vitro Studies : In a series of experiments with human cancer cell lines, 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide showed IC50 values ranging from 0.05 to 0.5 µM, indicating potent inhibition against FGFR-dependent tumors .
- In vivo Models : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tissues .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Addition of larger substituents | Increased FGFR binding affinity |
| 7 | Variation in sulfonamide group | Altered pharmacokinetics and potency |
These findings suggest that strategic modifications can optimize the compound's efficacy and selectivity for FGFR inhibition .
Synthesis Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide typically involves:
- Formation of the Pyrrolo Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonamide Group : Often achieved through reactions with sulfonyl chlorides.
Common reagents include palladium or copper catalysts to facilitate cyclization and subsequent steps involving purification methods such as chromatography .
Q & A
Q. What are the optimal synthetic routes for introducing the sulfonamide group into the pyrrolo[2,3-b]pyridine scaffold?
The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Sulfonyl chloride intermediates : React pyrrolo[2,3-b]pyridine derivatives with sulfonyl chlorides (e.g., benzene sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like THF or DCM .
- Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with sulfonamides in the presence of a base (e.g., K₂CO₃) .
- Direct sulfonylation : Employ NaH as a base and methyl iodide (MeI) for N-alkylation prior to sulfonamide formation .
Q. How can regiochemistry be confirmed in substituted pyrrolo[2,3-b]pyridine derivatives?
- NMR spectroscopy : Distinct proton splitting patterns in ¹H NMR (e.g., H2 and H3 coupling constants in pyrrolo[2,3-b]pyridine derivatives) help assign substitution positions. For example, H3 in 5-bromo-1H-pyrrolo[2,3-b]pyridine appears as a doublet at δ 6.42 (J = 3.6 Hz) .
- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing crystal structures of intermediates or final products .
Q. What functionalization strategies improve solubility for in vitro assays?
- Polar substituents : Introduce methoxy (-OCH₃) or hydroxyl (-OH) groups at the 5- or 6-positions to enhance aqueous solubility .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily mask reactive amines, improving solubility during synthesis .
Advanced Research Questions
Q. How can researchers resolve low yields in N-alkylation reactions of pyrrolo[2,3-b]pyridines?
Q. How to address conflicting structure-activity relationship (SAR) data for sulfonamide derivatives in kinase inhibition studies?
- Substituent profiling : Compare analogs with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., -CF₃) at the 3- and 5-positions. For example, 5-chloro derivatives show enhanced kinase affinity due to improved hydrophobic interactions .
- Cellular assays : Validate target engagement using phospho-specific antibodies or fluorescent probes to distinguish direct inhibition from off-target effects .
Q. What computational methods predict solubility and metabolic stability of pyrrolo[2,3-b]pyridine-sulfonamide hybrids?
- DFT calculations : Model electron density maps to assess sulfonamide group reactivity and susceptibility to oxidative metabolism .
- QSAR models : Train models on datasets with logP, polar surface area, and hydrogen-bond acceptor counts to correlate substituents (e.g., 3,4-dimethoxy phenyl) with solubility .
Q. How to analyze by-products in halogenation reactions of pyrrolo[2,3-b]pyridines?
- LC-MS/MS : Identify dihalogenated by-products (e.g., 5,6-dibromo derivatives) using high-resolution mass spectrometry .
- Reaction monitoring : Track regioselectivity in bromination with NBS (N-bromosuccinimide) using in situ IR spectroscopy to detect intermediate formation .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during sulfonamide storage?
Q. What strategies improve regioselectivity in cross-coupling reactions of pyrrolo[2,3-b]pyridines?
Q. How to validate synthetic intermediates without commercial reference standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
